molecular formula C10H8N2O3 B2675075 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile CAS No. 127489-24-1

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

Cat. No.: B2675075
CAS No.: 127489-24-1
M. Wt: 204.185
InChI Key: KSSHQPCVMZULSQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is an organic compound with the molecular formula C10H8N2O3. It is characterized by the presence of a hydroxy group, a nitrophenyl group, and a nitrile group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]prop-2-enenitrile.

    Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]prop-2-enenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[Hydroxy(4-aminophenyl)methyl]prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.

    2-[Hydroxy(4-methylphenyl)methyl]prop-2-enenitrile: Similar structure but with a methyl group instead of a nitro group.

    2-[Hydroxy(4-chlorophenyl)methyl]prop-2-enenitrile: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHQPCVMZULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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